N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-pyridinemethanol with 2-aminothiazole under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
- N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine
- N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine
Uniqueness
N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This compound’s thiazole ring also imparts distinct electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-3,6H,4-5,7H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDMSARZKWIPJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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